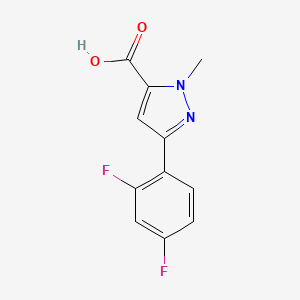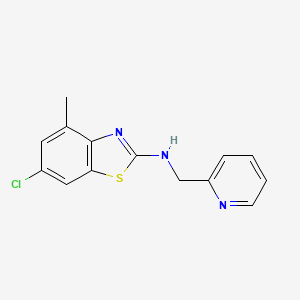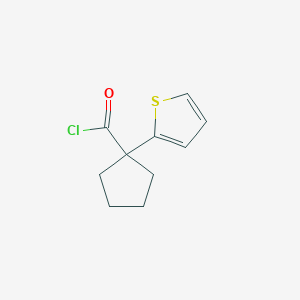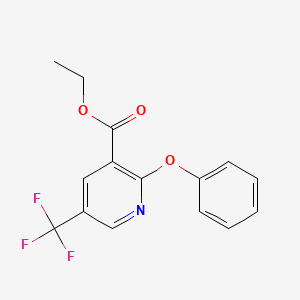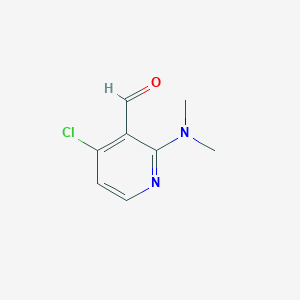![molecular formula C11H10ClN3O2S B1388490 2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-甲醛 CAS No. 885618-31-5](/img/structure/B1388490.png)
2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-甲醛
概述
描述
“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular formula C11H10ClN3O2S . It is also known by its CAS number 885618-31-5 .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholino group attached to a thieno[3,2-d]pyrimidine ring, which is further substituted with a chlorine atom and a carbaldehyde group . The exact mass of the molecule is 283.0182254 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.73 g/mol . It is a pale-yellow to yellow-brown solid .科学研究应用
合成和化学性质
- 研究探索了噻吩并[2,3-d]噻唑的合成以及它们向噻唑并[4′,5′;4,5]噻吩并[3,2-d]嘧啶-5(6H)-酮的转化,为类似 2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-甲醛的化合物提供了基础知识 (Athmani 和 Iddon,1992 年)。
- 另一项研究集中于吡啶并[1,2-a]嘧啶与芳香醛的缩合,这与理解类似化合物的化学行为有关 (Harutyunyan,2016 年)。
生物活性
- 该化合物及其衍生物已被研究作为 PI3K 抑制剂和 mTOR 抑制剂的潜力,突出了它们在药理学研究中的重要性。具体而言,2-芳基-4-吗啉代噻吩并[3,2-d]嘧啶中吗啉基团的修饰已被证明可以产生对 PI3K 具有选择性的有效的 mTOR 抑制剂 (Verheijen 等人,2010 年)。
在癌症研究中的应用
- 4-吗啉代噻吩并[3,2-d]嘧啶的一些衍生物,特别是带有苯并酮部分的衍生物,已被合成并评估了它们对癌细胞系的细胞毒性。这表明这些化合物在癌症治疗中的潜在应用 (Sun 等人,2014 年)。
结构研究
- 还有研究集中于相关嘧啶衍生物的晶体结构和分子相互作用,这有助于理解这些化合物的物理和化学性质 (Low 等人,2007 年)。
安全和危害
作用机制
Target of Action
It’s known that similar compounds have shown significant activities against certain cancer cell lines .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Based on its antitumor activities, it can be inferred that it may affect pathways related to cell proliferation and survival .
Result of Action
The compound has shown potent antitumor activities against certain cancer cell lines . The molecular and cellular effects of the compound’s action would likely involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
生化分析
Biochemical Properties
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions .
Cellular Effects
The effects of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. These changes can lead to either the promotion or inhibition of cell proliferation, depending on the context .
Molecular Mechanism
At the molecular level, 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways is an important aspect of its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding its transport and distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Subcellular Localization
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-13-8-5-7(6-16)18-9(8)10(14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAKZIZFIXKDFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672148 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885618-31-5 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)thieno[3,2-d]pyrimidine-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1388409.png)
![N-hydroxy-5-[(Z)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B1388412.png)
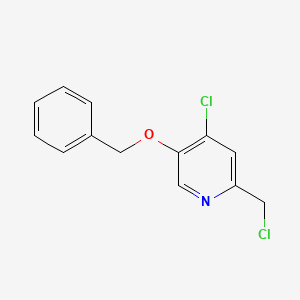
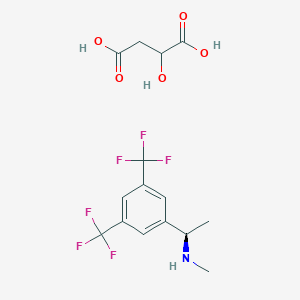
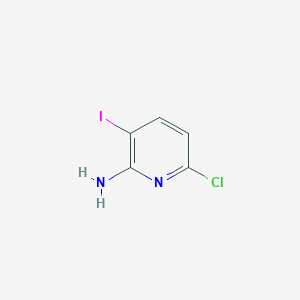

![2,2-dimethyl-6-nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1388420.png)
![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)
![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)
